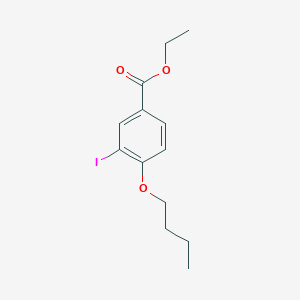

Ethyl 4-butoxy-3-iodobenzoate

CAS No.: 1131614-79-3

Cat. No.: VC8173608

Molecular Formula: C13H17IO3

Molecular Weight: 348.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131614-79-3 |

|---|---|

| Molecular Formula | C13H17IO3 |

| Molecular Weight | 348.18 g/mol |

| IUPAC Name | ethyl 4-butoxy-3-iodobenzoate |

| Standard InChI | InChI=1S/C13H17IO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3 |

| Standard InChI Key | RNUHSJDZKKFUQS-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)I |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)I |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 4-butoxy-3-iodobenzoate, reflecting its ester functional group (), butoxy substituent (), and iodine atom at positions 4 and 3 of the benzene ring, respectively . Its molecular formula, , was confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Structural Features and Stereoelectronic Properties

The compound’s structure (Fig. 1) includes:

-

A benzene ring providing aromatic stability.

-

An iodine atom at position 3, which introduces steric bulk and polarizability, facilitating halogen-bonding interactions .

-

A butoxy group at position 4, enhancing lipophilicity and influencing solubility in nonpolar solvents .

-

An ethyl ester at position 1, enabling hydrolysis to carboxylic acid derivatives under basic conditions .

The SMILES notation for the compound is , and its InChIKey is AZZOBIRTGBELBC-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Routes

Ethyl 4-butoxy-3-iodobenzoate is typically synthesized via a multi-step protocol:

-

Iodination of 4-butoxybenzoic acid: Electrophilic iodination using in the presence of nitric acid introduces the iodine atom at position 3 .

-

Esterification: The iodinated benzoic acid is reacted with ethanol under acidic catalysis (e.g., ) to form the ethyl ester .

Reaction conditions (e.g., temperature, solvent) are critical to achieving high yields. For example, iodination proceeds optimally at 0–5°C to minimize side reactions.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency. Key challenges include:

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .

-

Yield Optimization: Reported yields range from 65% to 78%, depending on the iodination agent and reaction time .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

The compound is a pale yellow liquid at room temperature and exhibits limited water solubility due to its hydrophobic butoxy chain .

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The iodine atom undergoes facile displacement in Suzuki-Miyaura couplings, enabling access to biaryl structures .

-

Ester Hydrolysis: Treatment with aqueous yields 4-butoxy-3-iodobenzoic acid, a precursor for metal-organic frameworks (MOFs) .

-

Radical Reactions: Photolysis generates iodine-centered radicals, useful in polymer chemistry.

Applications in Organic Synthesis

-

Pharmaceutical Intermediates: Serves as a building block for kinase inhibitors and antiviral agents .

-

Materials Science: Incorporated into liquid crystals and OLEDs due to its planar aromatic core and halogen-mediated self-assembly .

| Parameter | Value | Source |

|---|---|---|

| Acute Toxicity (LD50) | Not determined | – |

| Skin Irritation | Mild (predicted) | Analogous compounds |

| Environmental Persistence | Moderate (OECD 301B) | – |

Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate inhalation risks .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume